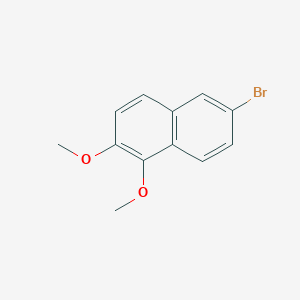

6-Bromo-1,2-dimethoxynaphthalene

Description

Contextual Significance of Halogenated and Alkoxy-Substituted Naphthalenes

Halogenated and alkoxy-substituted naphthalenes are key components in medicinal chemistry and materials science. The presence of a halogen, such as bromine, provides a reactive handle for further chemical transformations, including cross-coupling reactions. nih.gov Halogenation is a common strategy to enhance the potency of pharmaceutical leads. nih.gov The introduction of halogen atoms can improve the pharmacokinetic properties of drug candidates. nih.gov For instance, the substitution of fluorine for hydrogen on an aromatic ring can reduce metabolic degradation. nih.gov

Alkoxy groups, like the methoxy (B1213986) groups in 6-Bromo-1,2-dimethoxynaphthalene, can influence the electronic properties and solubility of the molecule. acs.org The combination of both halogen and alkoxy substituents on a naphthalene (B1677914) core creates a multifunctional platform for diverse chemical explorations. acs.org

Overview of the Naphthalene Framework as a Privileged Scaffold in Chemical Synthesis

The naphthalene ring system, a fusion of two benzene (B151609) rings, is considered a "privileged scaffold" in medicinal chemistry. nih.govekb.egekb.eg This is due to its prevalence in a wide array of biologically active compounds and approved drugs. nih.govekb.egekb.eg The rigid, aromatic structure of naphthalene provides a well-defined three-dimensional arrangement for appended functional groups, which can lead to high-affinity interactions with biological targets. researchgate.net

Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govekb.egekb.eg Consequently, the naphthalene framework is a frequent starting point for the design and synthesis of novel therapeutic agents. nih.govekb.egekb.eg The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of a molecule's biological activity and physical properties. ijpsjournal.com

Structural Elucidation and Positional Isomerism Considerations for this compound

The precise arrangement of substituents on the naphthalene ring is critical to a compound's chemical behavior and biological function. In this compound, the bromine atom is located at the 6-position, while the two methoxy groups are at the 1- and 2-positions. The structure of naphthalene and its derivatives can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. tubitak.gov.trcutm.ac.inyoutube.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| This compound | C12H11BrO2 | 267.12 | Not available | Not available |

| 2-Bromo-6-methoxynaphthalene (B28277) | C11H9BrO | 237.09 | 106-109 | 5111-65-9 sigmaaldrich.com |

| 6-Bromo-2-naphthol | C10H7BrO | 223.07 | 122-124 | 15231-91-1 sigmaaldrich.com |

| 1,6-Dimethoxynaphthalene | C12H12O2 | 188.22 | 58-59 | 1655-89-6 |

| 2-bromo-1,4-dimethoxynaphthalene (B104453) | C12H11BrO2 | 267.122 | Not available | Not available chemsynthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,2-dimethoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-11-6-3-8-7-9(13)4-5-10(8)12(11)15-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHNSGZFMPZMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 6 Bromo 1,2 Dimethoxynaphthalene

Strategies for Regioselective Bromination of Dimethoxynaphthalene Precursors

Electrophilic Aromatic Bromination Techniques and Optimization

Electrophilic aromatic substitution is a fundamental method for halogenating aromatic rings. wku.edu For a substrate like 1,2-dimethoxynaphthalene (B8810363), the two methoxy (B1213986) groups are activating and direct incoming electrophiles to ortho and para positions. The key to synthesizing the 6-bromo isomer lies in optimizing reaction conditions to favor substitution at this specific position.

Detailed research findings indicate that various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice due to its ease of handling compared to liquid bromine. nih.govmdpi.com The choice of solvent is critical; solvents like acetonitrile (B52724) can promote high para-selectivity in the bromination of activated arenes. wku.edumdpi.com For naphthalene (B1677914) systems, the regiochemical outcome is a delicate balance of electronic and steric effects. Optimization often involves low temperatures to increase selectivity and the use of specific catalysts or additives to influence the reaction pathway. osti.gov For instance, the bromination of 2-methoxynaphthalene (B124790) can be controlled to yield specific isomers by careful addition of bromine in acetic acid. prepchem.com While many procedures focus on benzene (B151609) derivatives, the principles are transferable to naphthalene systems, where achieving high selectivity among multiple activated positions is a significant challenge. wku.edumdpi.com

Table 1: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Abbreviation | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Bromine | Br₂ | Acetic Acid, CH₂Cl₂, Fe catalyst | Highly reactive, can lead to polybromination; catalyst influences regioselectivity. osti.govcardiff.ac.uk |

| N-Bromosuccinimide | NBS | Acetonitrile, THF, Silica Gel | Milder than Br₂; solvent choice is key for regioselectivity (e.g., MeCN for para-selectivity). nih.govmdpi.com |

| Tetraalkylammonium tribromides | - | Dichloromethane | Can offer high para-selectivity for certain activated substrates like phenols. mdpi.com |

Directed Ortho-Metalation and Halogenation Pathways

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org

In the context of 1,2-dimethoxynaphthalene, the methoxy groups can serve as DMGs. wikipedia.orgharvard.edu The oxygen's lone pair coordinates the lithium atom, directing the deprotonation to a nearby carbon. baranlab.org Once the aryllithium intermediate is formed, it can be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom with high precision. wikipedia.org The choice of base, solvent (typically ethers like THF or diethyl ether), and temperature is crucial for the success of the reaction, preventing unwanted side reactions. uwindsor.ca This pathway offers a significant advantage over classical electrophilic substitution by providing a predictable and often exclusive route to a specific regioisomer.

Table 2: Key Components in Directed Ortho-Metalation

| Component | Examples | Role in Reaction |

|---|---|---|

| Directing Metalation Group (DMG) | -OCH₃, -CONR₂, -OCONR₂ | Coordinates the organolithium reagent, directing deprotonation to the ortho position. wikipedia.orgorganic-chemistry.org |

| Organolithium Base | n-BuLi, s-BuLi, t-BuLi | Strong base that deprotonates the aromatic ring ortho to the DMG. uwindsor.ca |

| Solvent | THF, Et₂O | Polar aprotic solvents that solvate the organolithium species. uwindsor.ca |

Oxidative Bromination Approaches

Oxidative bromination methods provide an alternative to using elemental bromine directly, which enhances the atom economy and safety of the process. researchgate.net These approaches generate an electrophilic bromine species (Br⁺) in situ from a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), using an oxidant. researchgate.net

Commonly used oxidants include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, or sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. researchgate.netrsc.org The reaction proceeds by oxidizing the bromide ion to an active brominating agent that then attacks the electron-rich naphthalene ring. These methods are considered "greener" as they avoid the handling of highly toxic and corrosive liquid bromine and often use more environmentally benign reagents. rsc.org The regioselectivity can be tuned by the reaction conditions, including the pH and the specific catalytic system employed. researchgate.net

Table 3: Representative Oxidative Bromination Systems

| Bromide Source | Oxidant | Catalyst / Medium |

|---|---|---|

| KBr | H₂O₂ | Vanadium complexes, Acetic acid researchgate.net |

| NaBr | NaBrO₃ | Aqueous acidic medium rsc.org |

| LiBr | Ceric Ammonium Nitrate (CAN) | Acetonitrile researchgate.net |

Synthesis of 1,2-Dimethoxynaphthalene Core Framework

The construction of the 1,2-dimethoxynaphthalene backbone is a prerequisite for subsequent bromination. This can be achieved either by modifying existing naphthalene derivatives or by building the ring system from simpler precursors.

Methylation Protocols for Naphthalene Diols and Phenols

The most direct route to 1,2-dimethoxynaphthalene is the methylation of the corresponding 1,2-dihydroxynaphthalene. The Williamson ether synthesis is the classical and most widely applied method for this transformation. researchgate.net This reaction involves the deprotonation of the hydroxyl groups with a base, followed by nucleophilic substitution with a methylating agent.

Common methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide. researchgate.netchemicalbook.com Bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are used in solvents like N,N-dimethylformamide (DMF), acetone, or aqueous mixtures. chemicalbook.comgoogle.com To improve efficiency, especially in biphasic systems, a phase-transfer catalyst may be added. google.com The reaction conditions, including temperature and the stoichiometry of the reagents, must be carefully controlled to ensure complete dimethylation and minimize side reactions. researchgate.net

Table 4: Comparison of Methylation Protocols for Dihydroxynaphthalenes

| Methylating Agent | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | 90% | chemicalbook.com |

| Dimethyl Sulfate | NaOH | Water / Organic Solvent | >99% (for 1,6-DMN) | researchgate.net |

Precursor Design and Synthesis from Simpler Aromatic Systems

Another strategy involves the biological transformation of simpler naphthalene derivatives. For instance, mutant strains of bacteria like Pseudomonas fluorescens can oxidize naphthols to produce various dihydroxynaphthalene isomers. researchgate.net These enzymatic processes can offer high regioselectivity that is difficult to achieve through conventional chemical synthesis. Furthermore, foundational starting materials like naphthalene-disulfonic acids can be converted to their corresponding dihydroxynaphthalenes through hydrolysis with a strong base, providing another route to the necessary precursors. wikipedia.org These methods showcase the versatility of modern organic synthesis in creating complex molecules from basic building blocks.

Multi-Step Convergent and Linear Synthetic Routes to 6-Bromo-1,2-dimethoxynaphthalene

A plausible linear synthesis would commence with the commercially available 1,2-dimethoxynaphthalene. The key step in this route is the electrophilic bromination of this substrate. The directing effects of the two methoxy groups are paramount in determining the outcome. The C1-methoxy group is an ortho-, para-director, activating the C4 position (para) and the C2 position (already substituted). The C2-methoxy group similarly activates the C1 (substituted) and C3 positions (ortho). The positions on the second ring (C5, C6, C7, C8) are also influenced. Specifically, the C6 position is para to the C1-methoxy group, making it a highly likely site for substitution. Therefore, direct bromination of 1,2-dimethoxynaphthalene is expected to yield a mixture of isomers, with the 6-bromo isomer being a significant, if not the primary, product.

A potential convergent synthesis , on the other hand, offers superior control over regiochemistry. rsc.org One such advanced approach involves the Diels-Alder reaction between a suitably substituted 2-pyrone and an aryne intermediate. rsc.org For instance, a 4-bromo-6-methyl-2-pyrone could react with a 4,5-dimethoxybenzyne precursor, generated from an o-silylaryl triflate, to construct the substituted naphthalene core in a single, regiocontrolled step. rsc.org This method builds the desired substitution pattern into the reacting fragments, thus avoiding the selectivity issues inherent in the functionalization of an existing naphthalene ring.

Sequential Functionalization Strategies

Sequential functionalization is the cornerstone of linear synthesis, where the order of reactions is critical for success. A primary strategy for this compound involves the direct bromination of 1,2-dimethoxynaphthalene.

Route A: Bromination of 1,2-Dimethoxynaphthalene

Starting Material: 1,2-Dimethoxynaphthalene.

Reaction: Electrophilic aromatic substitution using a brominating agent such as molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane. prepchem.com The methoxy groups (-OCH₃) are activating and ortho-, para-directing. The C1-OCH₃ group directs towards positions 2 (blocked) and 4, and the C2-OCH₃ group directs towards positions 1 (blocked) and 3. On the distal ring, the C6 position is para to the C1-OCH₃ group and meta to the C2-OCH₃ group, making it a sterically accessible and electronically favorable site for bromination.

Challenge: The primary challenge is achieving high regioselectivity. While the 6-position is electronically favored, other positions, such as C4, are also activated, potentially leading to a mixture of isomers (e.g., 4-bromo-1,2-dimethoxynaphthalene) that would require purification.

An alternative, though more complex, linear route could begin with a different precursor, such as 6-bromo-2-naphthol, and introduce the methoxy groups sequentially.

Route B: Methylation of a Bromo-naphthalenediol

Starting Material: A suitable precursor like 6-bromo-1,2-dihydroxynaphthalene.

Reaction: Double methylation of the hydroxyl groups using a methylating agent like dimethyl sulfate (DMS) in the presence of a base (e.g., sodium hydroxide). researchgate.net This Williamson ether synthesis is typically high-yielding.

Challenge: The synthesis of the 6-bromo-1,2-dihydroxynaphthalene starting material is not trivial and would itself involve multiple steps with potential selectivity challenges.

Given the challenges, direct bromination of 1,2-dimethoxynaphthalene represents the most straightforward linear approach, with the understanding that optimization would be required to maximize the yield of the desired 6-bromo isomer.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Linear synthesis via direct bromination is often atom-economical in its key step but can suffer from poor selectivity. The bromination of activated naphthalenes can produce multiple isomers, necessitating extensive chromatographic separation and lowering the isolated yield of the target compound. For example, the bromination of 1,4-dimethoxynaphthalene (B104105) to yield 2-bromo-1,4-dimethoxynaphthalene (B104453) proceeds with a reported yield of 81%, demonstrating the high reactivity of dimethoxynaphthalenes. prepchem.com However, the formation of byproducts is a common issue that must be addressed.

| Parameter | Linear Synthesis (e.g., Direct Bromination) | Convergent Synthesis (e.g., Aryne Cycloaddition) |

| Starting Materials | Simple, often commercially available (e.g., 1,2-dimethoxynaphthalene). | More complex fragments requiring separate synthesis. rsc.org |

| Number of Steps (Overall) | Potentially fewer steps in the main sequence. | More total steps due to fragment preparation. |

| Key Step Yield | Variable; can be high but often reduced by purification losses (e.g., ~80% for similar reactions prepchem.com). | Often high-yielding (e.g., 70-90% for naphthalene synthesis via arynes rsc.org). |

| Regioselectivity | Often low to moderate; formation of multiple isomers is common, requiring separation. cardiff.ac.ukmdpi.com | Excellent; regiochemistry is controlled by the structure of the reacting fragments. rsc.orgcsir.co.za |

| Overall Efficiency | Can be low if selectivity is poor. | Can be higher, especially for complex targets, as late-stage failures are less costly. |

| Scalability | Can be difficult to scale due to purification challenges. | Often more amenable to scaling due to cleaner reactions. |

This table presents a qualitative comparison based on typical outcomes for these synthetic strategies.

Green Chemistry Approaches and Sustainable Synthetic Practices for Halogenated Naphthalenes

The synthesis of halogenated aromatic compounds, including naphthalenes, has traditionally relied on methods that are now considered environmentally burdensome. The use of elemental halogens like Br₂ poses significant handling risks, and chlorinated solvents are often employed. scirp.org Green chemistry seeks to mitigate these issues through several key principles.

Safer Reagents and Reaction Conditions: A significant advancement is the replacement of hazardous molecular bromine with safer alternatives. One prominent green method involves the in situ generation of the electrophilic halogenating species. For example, using a combination of an alkali metal halide (like NaBr or KBr) and an oxidant such as hydrogen peroxide (H₂O₂) generates the active brominating agent, with water as the only byproduct. scirp.orgscirp.org This approach avoids the handling of corrosive liquid bromine and improves atom economy. scirp.org N-Bromosuccinimide (NBS) is another widely used solid brominating agent that is easier and safer to handle than Br₂. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry. Solid acid catalysts, such as montmorillonite (B579905) KSF clay, have been shown to enhance both the rate and regioselectivity of naphthalene bromination, allowing for milder reaction conditions and easier product separation, as the catalyst can be filtered off. cardiff.ac.ukmdpi.com These catalysts can often be recycled and reused, reducing waste. Furthermore, transition-metal-free halogenations are being developed to avoid the toxicity and cost associated with heavy metals. researchgate.net

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with environmentally benign solvents is a major goal. Water is an ideal green solvent, and its use in organic reactions has been facilitated by micellar catalysis. scirp.org Using surfactants like cetyltrimethylammonium bromide (CTAB) in water creates micelles that can solubilize non-polar organic substrates, allowing the reaction to proceed efficiently in an aqueous medium. scirp.orgscirp.org

Energy Efficiency: Photochemical methods offer a path to greater energy efficiency. Light-initiated radical halogenations can proceed under mild conditions, often at room temperature, reducing the energy input required for high-temperature reactions. nih.gov Similarly, the development of visible-light photocatalysis provides metal-free, low-energy routes for various transformations, including the formation of halogenated compounds. acs.org

Electrochemical Synthesis: Electrosynthesis represents a sustainable frontier, using electricity as a "traceless" reagent to drive reactions. acs.org By controlling the electrode potential, it is possible to achieve highly selective halogenations without the need for chemical oxidants, thereby minimizing waste and enhancing safety and control. acs.org

These green approaches are pivotal in modernizing the synthesis of halogenated naphthalenes, aligning chemical manufacturing with the principles of sustainability.

Chemical Reactivity and Derivatization Studies of 6 Bromo 1,2 Dimethoxynaphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 6-Bromo-1,2-dimethoxynaphthalene, these reactions are pivotal for its derivatization.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govyoutube.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids and their esters. nih.gov For this compound, this reaction allows for the introduction of aryl, vinyl, or alkyl groups at the 6-position of the naphthalene (B1677914) core. The general scheme involves the reaction of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields of the desired coupled product. For instance, the reaction of this compound with an arylboronic acid would yield a 6-aryl-1,2-dimethoxynaphthalene derivative.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| ortho-bromoanilines | various boronic esters | CataXCium A Pd G3 | - | - | diverse substituted anilines | Good to Excellent nih.gov |

| 1-bromo-naphthalene | cyclopropyl–B(dan) | Pd(PPh3)4 | t-BuOK | 1,4-dioxane | 1-cyclopropylnaphthalene | 84 chemrxiv.org |

| bromoquinolines | pyridine boronic acid | Palladium catalyst | Base | - | coupled heteroaromatic product | - youtube.com |

This table presents examples of Suzuki-Miyaura reactions with various aryl halides to illustrate the versatility of the reaction. Specific data for this compound was not available in the search results.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is particularly useful for introducing alkynyl moieties, which are valuable building blocks in organic synthesis and can be further functionalized. nih.gov The reaction of this compound with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, would result in the formation of a 6-alkynyl-1,2-dimethoxynaphthalene derivative. wikipedia.org A copper-free variant of the Sonogashira reaction has also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Application |

| Aryl or Vinyl Halide | Terminal Alkyne | Palladium and Copper | Mild Base | General C-C bond formation wikipedia.org |

| Brominated Dihydropyrrolones | Terminal Alkyne | Palladium and Copper | - | Synthesis of acetylene-substituted quorum-sensing inhibitors nih.gov |

| Aryl Iodides | Terminal Alkyne-containing peptide | Water-soluble Palladium complex | - | Protein functionalization in aqueous media nih.gov |

This table provides examples of the Sonogashira coupling to demonstrate its applications. Specific data for this compound was not available in the search results.

Heck Coupling and Olefinic Functionalization

The Heck coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction is a key method for introducing olefinic substituents onto aromatic rings. In the case of this compound, a Heck reaction with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base, would lead to the formation of a 6-alkenyl-1,2-dimethoxynaphthalene. The stereochemistry of the resulting double bond can often be controlled by the reaction conditions.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgmychemblog.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a powerful alternative to classical methods like nucleophilic aromatic substitution. wikipedia.org For this compound, this reaction enables the introduction of a wide variety of primary and secondary amines, amides, and other nitrogen-containing nucleophiles at the 6-position. mychemblog.com The reaction typically involves a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgmychemblog.com

Table 3: Key Features of the Buchwald-Hartwig Amination

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling mychemblog.com |

| Bond Formed | Carbon-Nitrogen (C-N) wikipedia.org |

| Electrophiles | Aryl halides (bromides, chlorides), triflates mychemblog.com |

| Nucleophiles | Primary and secondary amines, amides, etc. mychemblog.com |

| Catalyst System | Palladium precursor and a phosphine ligand wikipedia.org |

| Base | Stoichiometric amount of a strong base (e.g., NaOtBu) mychemblog.com |

Negishi and Stille Coupling Variants

The Negishi and Stille couplings are additional palladium-catalyzed cross-coupling reactions that offer alternative routes for forming carbon-carbon bonds.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound. wikipedia.org This reaction is known for its high reactivity and the ability to form bonds between various types of carbon atoms. nih.gov The reaction of this compound with an organozinc reagent, such as an alkylzinc or arylzinc halide, in the presence of a palladium or nickel catalyst, would yield the corresponding 6-substituted-1,2-dimethoxynaphthalene. wikipedia.org

The Stille coupling utilizes an organotin (stannane) reagent as the coupling partner for the organohalide. libretexts.orgwikipedia.org A key advantage of the Stille reaction is the air and moisture stability of many organostannane reagents. wikipedia.org The reaction of this compound with an organostannane, such as a vinylstannane or an arylstannane, catalyzed by a palladium complex, would result in the formation of a new carbon-carbon bond at the 6-position. libretexts.org A variation known as the Stille-carbonylative cross-coupling allows for the insertion of a carbonyl group between the coupled fragments. wikipedia.org

Reactivity of Methoxy (B1213986) Groups and Potential for Demethylation

The two methoxy groups on the naphthalene ring are also sites for chemical modification, primarily through demethylation and oxidation.

Selective Demethylation to Hydroxynaphthalene Derivatives

The cleavage of aryl methyl ethers is a significant transformation in organic synthesis. rsc.org Selective demethylation of this compound would yield valuable hydroxynaphthalene intermediates. Various methods have been developed for the selective demethylation of aryl methyl ethers, including the use of magnesium iodide under solvent-free conditions, which has been shown to tolerate a variety of functional groups. rsc.org Another method employs Zirconium tetrachloride (ZrCl4) as a catalyst for the selective demethylation of o-trimethoxybenzene compounds at relatively low temperatures. google.com Enzymatic transformations using oxidative demethylases have also been explored for the selective demethylation of aryl methyl ethers. epa.gov These methods could potentially be applied to this compound to produce 6-bromo-1-hydroxy-2-methoxynaphthalene or 6-bromo-2-hydroxy-1-methoxynaphthalene.

Oxidation Reactions of Methoxy-Substituted Naphthalenes

The electron-rich nature of the methoxy-substituted naphthalene ring makes it susceptible to oxidation. oup.comnih.gov Oxidation of methoxy-substituted naphthalenes can lead to the formation of quinones and phenols. oup.com For example, the oxidation of arenes with hydrogen peroxide in formic acid has been shown to produce p-benzoquinones from methoxybenzenes. oup.com Metal-ion-catalyzed oxidation of substituted naphthalenes with peroxydisulphate in the presence of copper(II) can also yield naphthoquinones in low to moderate yields. ias.ac.in Furthermore, biooxidation of 2-methoxynaphthalene (B124790) using various microorganisms has been shown to produce dihydroxylated naphthalene derivatives. nih.gov

Electrophilic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring of this compound can undergo electrophilic substitution, allowing for the introduction of additional functional groups. masterorganicchemistry.commsu.edu

Nitration and Sulfonation Studies

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org The nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org Sulfonation is a reversible reaction that uses sulfur trioxide (SO₃) in the presence of fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). libretexts.orgyoutube.com

For this compound, the two methoxy groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The strong activating effect of the methoxy groups would likely direct incoming electrophiles to the ring bearing these substituents. The potential sites for substitution are the C-3 and C-4 positions. The precise outcome of nitration or sulfonation would depend on the specific reaction conditions and the interplay of electronic and steric effects of the substituents.

Table 2: Summary of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted aromatic compound masterorganicchemistry.comlibretexts.org |

| Sulfonation | SO₃, H₂SO₄ | SO₃ or HSO₃⁺ | Aromatic sulfonic acid libretexts.org |

Computational and Theoretical Chemistry Investigations of 6 Bromo 1,2 Dimethoxynaphthalene

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 6-Bromo-1,2-dimethoxynaphthalene. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) Calculations for Geometry Optimization

The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the most stable arrangement of the atoms in space, corresponding to the minimum energy conformation. DFT methods, which calculate the electronic structure of a molecule to determine its energy, are widely used for this purpose. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, for example, 6-31G(d,p). nih.gov

In a study on the related compound 1,5-dimethoxynaphthalene (B158590), DFT calculations at the B3LYP/6-31G(d,p) level of theory were employed to obtain the optimized molecular structure. nih.gov For this compound, a similar methodology would be applied. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

For instance, in a theoretical study of 6-bromo-2,3-dimethoxybenzaldehyde, the geometry was optimized using the CAM-B3LYP functional with the 6-311++G(d,p) basis set. scielo.br This level of theory provides a high degree of accuracy in predicting the molecular structure. The optimized structure is confirmed to be at a true energy minimum by ensuring the absence of imaginary vibrational frequencies.

| Parameter | Calculated Value |

|---|---|

| C-Br Bond Length (Å) | 1.895 |

| C-O (methoxy) Bond Length (Å) | 1.362 / 1.359 |

| C-C (aromatic) Bond Length (Å) | 1.390 - 1.411 |

| C-O-C (methoxy) Bond Angle (°) | 117.8 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) ring and the methoxy (B1213986) groups, while the LUMO may have significant contributions from the carbon atoms of the aromatic system and the C-Br bond.

In the computational analysis of 6-bromo-2,3-dimethoxybenzaldehyde, the HOMO and LUMO energies were calculated to be -6.99 eV and -2.21 eV, respectively, resulting in an energy gap of 4.78 eV. scielo.br A similar analysis for this compound would provide valuable insights into its electronic behavior.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.99 |

| LUMO Energy | -2.21 |

| HOMO-LUMO Energy Gap | 4.78 |

Electrostatic Potential Surface (MESP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for predicting the reactive sites of a molecule. It is a three-dimensional map of the electrostatic potential on the electron density surface, which helps to visualize the charge distribution and predict how a molecule will interact with other species. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MESP would likely show negative potential around the oxygen atoms of the methoxy groups and the bromine atom, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms of the aromatic ring would exhibit positive potential. In the study of 6-bromo-2,3-dimethoxybenzaldehyde, the MESP analysis revealed the most negative potential to be located on the oxygen atom of the carbonyl group, which is not present in this compound. scielo.br However, the general principles of MESP analysis would still apply, providing a guide to the reactivity of the target molecule.

Spectroscopic Property Simulations and Validation

Computational methods are also employed to simulate various types of spectra, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for the accurate characterization of molecular properties.

Computational Prediction of Vibrational Spectra (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These theoretical spectra can aid in the assignment of experimental spectral bands to specific vibrational modes.

A study on 1,5-dimethoxynaphthalene demonstrated the use of DFT calculations at the B3LYP/6-31G(d,p) level to compute the FT-IR and FT-Raman spectra. nih.gov The calculated wavenumbers are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods, leading to excellent agreement with experimental spectra. nih.gov A similar computational approach for this compound would allow for a detailed interpretation of its vibrational spectrum, identifying characteristic bands for the C-Br, C-O, and aromatic C-H vibrations.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) |

|---|---|---|---|

| Aromatic C-H stretch | 3060 | 3061 | 3060 |

| CH3 asymmetric stretch | 3015 | 3010 | 3011 |

| Aromatic C-C stretch | 1592 | 1593 | 1594 |

| CH3 symmetric bend | 1468 | 1468 | 1468 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and simulating their electronic absorption spectra, such as UV-Vis spectra. researchgate.net This technique can predict the absorption wavelengths and the corresponding electronic transitions between molecular orbitals.

By applying TD-DFT calculations, typically using a functional like B3LYP or CAM-B3LYP, it is possible to understand the nature of the electronic transitions in this compound. scielo.brresearchgate.net The calculations would provide information on the main absorption bands and the orbitals involved in these transitions, such as π to π* transitions within the naphthalene ring. The choice of solvent can also be incorporated into these calculations to simulate the spectrum in a specific chemical environment. researchgate.net

For example, TD-DFT calculations on natural compounds have been used to predict their UV absorption profiles and to understand the electronic mechanisms related to UV radiation absorption. researchgate.net A similar investigation of this compound would elucidate its photophysical properties.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool for the structural elucidation of organic molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), would be employed to calculate the magnetic shielding tensors of each nucleus (¹H and ¹³C). These calculations are typically performed on a geometry-optimized structure of the molecule.

The process involves selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, def2-TZVP) to solve the Schrödinger equation for the molecule in the presence of an external magnetic field. The resulting shielding constants are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts (δ).

A hypothetical data table for predicted chemical shifts would be structured as follows, comparing theoretical values against any available experimental data to validate the computational model.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | Data not available | - |

| C2 | Data not available | - |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C4a | Data not available | - |

| C5 | Data not available | Data not available |

| C6 | Data not available | - |

| C7 | Data not available | Data not available |

| C8 | Data not available | Data not available |

| C8a | Data not available | - |

| OCH₃ (at C1) | Data not available | Data not available |

| OCH₃ (at C2) | Data not available | Data not available |

Note: As of the latest literature search, specific computational studies providing predicted NMR chemical shifts for this compound have not been identified. Such a study would be valuable for confirming the precise assignment of signals in experimentally obtained spectra.

Conformational Analysis and Intramolecular Interactions

Torsional Barriers and Rotational Isomers

The conformational landscape of this compound is primarily defined by the rotation of the two methoxy groups attached to the naphthalene core. Computational chemistry allows for a detailed exploration of this landscape by calculating the potential energy surface as a function of the dihedral angles of these methoxy groups.

Specifically, a relaxed potential energy surface scan would be performed. This involves systematically rotating the C2-C1-O-CH₃ and C1-C2-O-CH₃ dihedral angles and calculating the relative energy at each step after allowing the rest of the molecule's geometry to relax. The results would reveal the energy minima, corresponding to stable rotational isomers (rotamers), and the energy maxima, which represent the torsional barriers to interconversion. These barriers provide insight into the flexibility of the molecule at different temperatures.

A summary of a hypothetical conformational analysis might be presented as follows:

| Rotamer | Dihedral Angle 1 (C2-C1-O-CH₃) | Dihedral Angle 2 (C1-C2-O-CH₃) | Relative Energy (kcal/mol) |

| Global Minimum | Data not available | Data not available | 0.00 |

| Local Minimum 1 | Data not available | Data not available | Data not available |

| Transition State 1 | Data not available | Data not available | Data not available |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry and physical properties of molecules. Within this compound, intramolecular NCIs can occur, such as steric repulsion between the methoxy groups or between a methoxy group and the hydrogen at the C8 position. These interactions play a significant role in defining the conformational preferences discussed in the previous section.

Intermolecularly, forces such as dipole-dipole interactions (due to the polar C-Br and C-O bonds) and van der Waals forces (including dispersion and repulsion) govern how molecules pack in the solid state or interact in solution. The bromine atom can also participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophiles. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these forces, identifying bond critical points and characterizing the nature and strength of the interactions.

Note: While the principles of non-covalent interactions can be applied, a specific computational analysis visualizing and quantifying these forces for this compound has not been found in the scientific literature.

Reaction Mechanism Studies through Computational Modeling

Transition State Analysis for Key Synthetic Transformations

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. For key synthetic transformations involving this compound, such as its synthesis or its participation in cross-coupling reactions, transition state (TS) analysis can provide invaluable insights.

A hypothetical data table summarizing such an analysis could look like this:

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Bromination of 1,2-dimethoxynaphthalene (B8810363) | Data not available | Data not available | Data not available |

| Suzuki Coupling at C6-Br | Data not available | Data not available | Data not available |

Note: Specific transition state analyses for reactions involving this compound are not documented in the reviewed literature. These studies would be instrumental in optimizing reaction conditions and understanding regioselectivity.

Reaction Coordinate Mapping and Energy Profiles

Following the identification of a transition state, a reaction coordinate map, often generated through Intrinsic Reaction Coordinate (IRC) calculations, can be constructed. An IRC calculation maps the minimum energy path that connects the transition state downhill to both the reactants and the products.

This creates a detailed energy profile for the reaction, illustrating the energy changes as the geometry of the system evolves from reactants to products. The profile provides a clear visualization of the activation barriers and the stability of any intermediates that may be formed along the reaction pathway. This level of detail helps in understanding the kinetics and thermodynamics of the reaction, offering a more complete picture than transition state analysis alone.

Note: As with other computational aspects, specific reaction coordinate maps and energy profiles for transformations of this compound are not available in existing research publications. Such investigations would provide a fundamental understanding of its chemical reactivity.

Advanced Spectroscopic and Diffraction Techniques for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 6-Bromo-1,2-dimethoxynaphthalene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

While standard 1D ¹H and ¹³C NMR spectra suggest the presence of key functional groups, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the substitution pattern of the naphthalene (B1677914) core.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to trace the connectivity within the two rings. For example, the proton at C3 would show a correlation to the proton at C4, and the proton at C5 would correlate with the proton at C7, which in turn would correlate with the proton at C8.

Heteronuclear Single Quantum Coherence (HSQC): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each protonated carbon atom in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations for this compound would include:

Correlations from the methoxy (B1213986) protons to the C1 and C2 carbons, respectively.

Correlations from the aromatic protons to neighboring and quaternary (non-protonated) carbons, which is essential for assigning the positions of the bromine atom and the methoxy groups. For instance, the proton at C5 would show a correlation to the bromine-bearing C6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. In this compound, NOESY would show cross-peaks between the protons of the methoxy groups and the adjacent aromatic protons (e.g., between C1-OCH₃ protons and the H3 proton), confirming their spatial proximity. Such 2D NMR experiments were instrumental in confirming the site of alkylation in related naphthalene and isoquinoline (B145761) systems. nih.govmdpi.com

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H3-H4; H5-H7; H7-H8 | Connectivity of aromatic protons on each ring. |

| HSQC | ¹H - ¹³C (1-bond) | H3-C3; H4-C4; H5-C5; H7-C7; H8-C8; OCH₃-OCH₃ carbons | Direct assignment of protonated carbons. |

| HMBC | ¹H - ¹³C (2-3 bonds) | C1-OCH₃ protons to C1, C2; H5 to C6, C4a; H7 to C6, C8a | Confirms substitution pattern and assigns quaternary carbons. |

| NOESY | ¹H - ¹H (space) | C1-OCH₃ protons to H8; C2-OCH₃ protons to H3 | Through-space proximity confirms stereochemistry. |

For crystalline materials, solid-state NMR (ssNMR) provides information that is inaccessible in solution-state NMR. mdpi.com While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR can measure these properties, offering insights into the local environment and packing of molecules in a crystal lattice. mdpi.com

For this compound, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. This is crucial for controlling the physical properties of a solid material.

Study Structural Dynamics: By analyzing parameters like chemical shift anisotropy (CSA), ssNMR can provide details about the electronic environment around specific nuclei (e.g., ¹³C, ¹⁵N). nih.gov This can reveal subtle differences in bonding and conformation within the solid state. Studies on other naphthalene compounds have successfully used ssNMR to investigate their properties in confined spaces. acs.org

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide a characteristic "fingerprint" for the compound.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is an excellent technique for identifying the functional groups within a molecule. d-nb.info For this compound, the FT-IR spectrum would be characterized by specific absorption bands. Spectroscopic studies on analogous compounds like 2-bromo-6-methoxynaphthalene (B28277) and 1,5-dimethoxynaphthalene (B158590) provide a basis for assigning these bands. nih.govnih.govnih.gov

Key Expected FT-IR Absorption Bands:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong bands from the methoxy groups, expected in the 2950-2850 cm⁻¹ region.

Aromatic C=C Stretch: A series of sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

C-O Stretch: Strong, distinct bands corresponding to the aryl-alkyl ether linkages, typically appearing in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Br Stretch: A weaker band expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

The presence and precise position of these bands provide rapid confirmation of the compound's key structural features. FT-IR has been widely used to identify brominated compounds in various matrices. mdpi.comshimadzu.comresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered light correspond to the molecule's vibrational modes. nih.gov While polar bonds like C-O show strong IR absorptions, non-polar, symmetric bonds often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Skeletal Vibrations of the Naphthalene Ring: The C=C stretching and ring breathing modes of the aromatic system give rise to strong and sharp Raman bands, providing a detailed vibrational fingerprint.

C-Br Vibration: The carbon-bromine bond often yields a more distinct signal in Raman spectra compared to FT-IR.

Combined analysis of both FT-IR and Raman spectra provides a more complete vibrational assignment, leveraging the complementary nature of their selection rules. Detailed theoretical and experimental vibrational studies have been performed on similar molecules like 2-bromo-6-methoxynaphthalene, demonstrating the power of this combined approach. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (methoxy) | 2950-2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman (strong) |

| Asymmetric C-O-C Stretch | 1275-1200 | FT-IR (strong) |

| Symmetric C-O-C Stretch | 1075-1020 | FT-IR |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules by orders of magnitude when they are adsorbed onto or very near a nanostructured metal surface (typically gold or silver). researchgate.netnih.gov While standard Raman spectroscopy may require relatively high concentrations, SERS enables the detection of compounds at trace or even single-molecule levels.

For derivatives of this compound, SERS offers significant potential:

Ultrasensitive Detection: By functionalizing nanoparticles, SERS can be used to create sensors for detecting specific naphthalene derivatives in complex mixtures or at very low concentrations. researchgate.net

Structural Information at Low Levels: SERS provides the same detailed vibrational fingerprint as conventional Raman, allowing for structural identification even when the amount of sample is minimal. Research on naphthalenethiols and other polycyclic aromatic hydrocarbons has demonstrated detection limits in the nanomolar to picomolar range using SERS. nih.govrsc.org This makes the technique highly valuable for environmental monitoring or metabolomic studies involving derivatives of the title compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like this compound, specific mass spectrometric methods would be essential for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of a parent ion, which allows for the determination of its elemental formula. For this compound (molecular formula C₁₂H₁₁BrO₂), HRMS would be expected to yield a precise mass that confirms the presence and number of carbon, hydrogen, bromine, and oxygen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks of nearly equal intensity, separated by two mass units.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Calculated Mass (m/z) |

| [C₁₂H₁₁⁷⁹BrO₂ + H]⁺ | ⁷⁹Br | 267.0019 |

| [C₁₂H₁₁⁸¹BrO₂ + H]⁺ | ⁸¹Br | 268.9998 |

Note: This table represents theoretical data. No experimental HRMS data for this compound was found in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Complex Derivatives

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern is characteristic of the molecule's structure. For complex derivatives of this compound, MS/MS would be crucial for confirming the connectivity of atoms and the positions of substituents. Expected fragmentation pathways would likely involve the loss of methyl groups (CH₃), a methoxy group (OCH₃), or the bromine atom.

No experimental MS/MS data for derivatives of this compound has been reported in the available literature.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

To perform single-crystal X-ray diffraction, a well-ordered single crystal of the compound is required. This technique can unambiguously determine the molecular structure, including bond lengths, bond angles, and, for chiral molecules, the absolute stereochemistry. It also reveals how molecules are arranged in the crystal lattice (crystal packing), providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking.

A study on the crystal packing of all ten isomers of di(bromomethyl)naphthalene highlights the importance of Br···Br interactions and weak C-H···Br hydrogen bonds in the solid state of such compounds. researchgate.net However, no single-crystal X-ray diffraction data for this compound is currently available.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties. Each polymorph gives a unique diffraction pattern.

While PXRD is a standard characterization technique, no such data has been published for this compound. Research on other brominated naphthalene derivatives, such as 5,6-dibromoacenaphthene, has demonstrated the utility of PXRD in crystal structure determination when single crystals are not available. scienceasia.org

Applications of 6 Bromo 1,2 Dimethoxynaphthalene As a Synthetic Synthon and Precursor

Development of Advanced Organic Materials and Functional Systems

Building Blocks for π-Conjugated Systems and Oligomers

Comprehensive searches of scientific literature did not yield specific examples of 6-Bromo-1,2-dimethoxynaphthalene being directly used as a building block for π-conjugated systems and oligomers. However, the general class of bromo-naphthalene compounds is widely used in the synthesis of such materials through palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki and Stille couplings, allow for the formation of carbon-carbon bonds, extending the π-conjugated system. tubitak.gov.tr The presence of the bromo-substituent on the naphthalene (B1677914) core of this compound suggests its potential as a monomer in polymerization reactions to create novel polymers with specific electronic and photophysical properties.

Precursors for Liquid Crystalline Polymers and Display Technologies

There is no direct evidence in the current scientific literature of this compound being employed as a precursor for liquid crystalline polymers or in display technologies. The development of liquid crystals often relies on molecules with a rigid core and flexible side chains. While the naphthalene unit of this compound provides rigidity, its specific substitution pattern has not been explored for inducing mesomorphic phases. Research on naphthalene derivatives in liquid crystals has typically focused on other substitution patterns, such as 1,5-dimethoxynaphthalene (B158590) dicarboxylic acid derivatives. tandfonline.com

Components in the Synthesis of Covalent Organic Frameworks (COFs)

A review of available research indicates that this compound has not been specifically reported as a component in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers constructed from organic building blocks linked by covalent bonds. mdpi.comnih.gov The synthesis of COFs often utilizes monomers with specific symmetries and reactive groups that can undergo reversible bond formation. While naphthalene-based linkers are used in COF synthesis, the particular structure of this compound has not been documented for this purpose. rsc.orgurjc.esresearchgate.net

Precursors for Supramolecular Coordination Cages and Macrocycles

There are no specific mentions in the scientific literature of this compound being used as a precursor for supramolecular coordination cages or macrocycles. The construction of these complex architectures relies on the self-assembly of metal ions and organic ligands with specific coordination sites. rsc.orgacs.org While functionalized naphthalene derivatives can be incorporated into macrocyclic structures, the utility of this compound in this context remains unexplored.

Application in Sensor Technology Development (focused on material synthesis)

The application of this compound in the development of sensor technology through material synthesis is not documented in the available scientific literature. Naphthalene-based compounds are known to be fluorescent and are used in the design of fluorescent probes for the detection of various analytes. nih.govnih.gov The synthesis of such sensors often involves the incorporation of a naphthalene fluorophore into a larger molecular structure that can interact with the target analyte. While the photophysical properties of this compound have not been extensively studied, its naphthalene core suggests a potential, yet unexplored, applicability in this field.

Future Research Directions and Emerging Perspectives

Exploration of Novel Catalytic Transformations for 6-Bromo-1,2-dimethoxynaphthalene

The presence of a bromo substituent on the naphthalene (B1677914) core of this compound makes it an ideal candidate for a variety of cross-coupling reactions. Future research will likely focus on expanding the repertoire of these transformations beyond traditional methods.

The Suzuki-Miyaura coupling reaction, a powerful method for carbon-carbon bond formation, has been employed with this compound for the synthesis of complex organic molecules. researchgate.net Future work could explore the use of advanced catalyst systems, such as those based on palladium with bulky phosphine (B1218219) ligands like XPhos, which have shown high activity for coupling aryl chlorides and bromides at room temperature. acs.orgnih.govresearchgate.net The development of catalysts that are effective at low loadings and tolerant of a wide range of functional groups will be a key area of investigation. nih.gov Furthermore, exploring Suzuki-Miyaura reactions in aqueous media or in the absence of added base could offer greener and more cost-effective synthetic routes. rsc.org

Beyond Suzuki coupling, other modern cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling with Grignard reagents and the Sonogashira coupling with terminal alkynes, represent fertile ground for investigation with this compound. sigmaaldrich.commdpi.com The application of nickel-catalyzed cross-coupling reactions, which are often more economical than their palladium-catalyzed counterparts, is another promising avenue. sigmaaldrich.com

Moreover, the direct C-H activation of the naphthalene core, in conjunction with the bromo-substituent, opens up possibilities for dual functionalization. Research into transition metal-catalyzed C-H activation could lead to the development of novel strategies for the synthesis of highly substituted naphthalene derivatives. capes.gov.bracs.org

| Catalytic Transformation | Potential Catalyst System | Anticipated Outcome |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/Bulky Phosphine Ligands | High-yield synthesis of biaryl compounds under mild conditions. |

| Kumada-Tamao-Corriu Coupling | Nickel-based catalysts | Economical synthesis of arylated naphthalene derivatives. |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Formation of alkynylnaphthalene derivatives for further functionalization. |

| C-H Activation/Functionalization | Iridium or Rhodium complexes | Direct introduction of functional groups onto the naphthalene core. |

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are largely unexplored. Future research in this area could unlock novel reaction pathways and applications.

Photochemical Reactivity: The bromoarene moiety in this compound suggests potential for photoredox catalysis. youtube.com Under visible light irradiation in the presence of a suitable photocatalyst, the carbon-bromine bond could be cleaved to generate a naphthyl radical. This reactive intermediate could then participate in a variety of bond-forming reactions, such as alkylation, amination, or arylation, under mild conditions. youtube.com The development of photoredox-mediated C-H functionalization of the naphthalene ring is another exciting prospect. capes.gov.br

Electrochemical Reactivity: Electrochemical methods offer a green and versatile approach to organic synthesis. The anodic oxidation of aryl bromides can lead to the formation of highly reactive hypervalent bromine species, which can act as powerful oxidizing agents or participate in carbon-carbon and carbon-heteroatom bond-forming reactions. d-nb.inforesearchgate.net Investigating the electrochemical oxidation of this compound could pave the way for novel synthetic transformations. researchgate.net Conversely, the electrochemical reduction of the carbon-bromine bond could provide a controlled method for generating the corresponding naphthyl anion or radical for subsequent reactions, such as borylation. lookchem.com The electrochemical bromination of arenes is also a well-established process that could be relevant for the synthesis of polybrominated derivatives of 1,2-dimethoxynaphthalene (B8810363). acs.org

| Method | Potential Reaction | Potential Application |

| Photoredox Catalysis | Generation of a naphthyl radical | C-C and C-X bond formation under mild conditions. |

| Anodic Oxidation | Formation of hypervalent bromine species | Oxidative coupling and functionalization reactions. |

| Cathodic Reduction | Generation of a naphthyl anion/radical | Reductive coupling and borylation reactions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. durham.ac.ukuc.pt

Flow Chemistry: The synthesis and subsequent functionalization of this compound could be significantly enhanced by employing flow chemistry. researchgate.net Reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely and efficiently in a continuous flow reactor. durham.ac.uk For instance, a multi-step flow process could be designed for the synthesis of complex molecules starting from this compound, with in-line purification and analysis. uc.pt

Automated Synthesis: Automated synthesis platforms, which can perform a large number of reactions in parallel with minimal human intervention, are becoming increasingly important in drug discovery and materials science. sigmaaldrich.comyoutube.com Integrating the chemistry of this compound into these platforms would enable the rapid generation of libraries of derivatives for high-throughput screening. sigmaaldrich.com This would accelerate the discovery of new compounds with desirable biological or material properties.

| Platform | Potential Advantage | Example Application |

| Flow Chemistry | Enhanced safety, scalability, and control. | Multi-step synthesis of functionalized naphthalene derivatives with in-line purification. |

| Automated Synthesis | High-throughput screening and library generation. | Rapid synthesis of a diverse library of this compound derivatives for biological screening. |

Advanced Materials Applications Beyond Current Scope

Naphthalene derivatives are known to exhibit interesting photophysical and electronic properties, making them promising candidates for advanced materials. nih.govdntb.gov.ua Future research should explore the potential of this compound as a precursor for novel functional materials.

Organic Electronics: The extended π-system of the naphthalene core suggests that derivatives of this compound could find applications in organic electronics. nih.gov By introducing suitable functional groups through the transformations described above, it may be possible to tune the electronic properties of these molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Sensors: Naphthalene-based compounds have been successfully developed as fluorescent sensors for the detection of various ions and molecules. nih.govrsc.orgmdpi.com The 1,2-dimethoxynaphthalene scaffold provides a platform for the design of new fluorescent probes. The bromo substituent can serve as a handle for introducing recognition moieties that can selectively bind to specific analytes, leading to a change in the fluorescence properties of the molecule.

| Application Area | Desired Property | Potential Modification of this compound |

| Organic Electronics | Tunable HOMO/LUMO levels, high charge carrier mobility. | Introduction of electron-donating or -withdrawing groups via cross-coupling reactions. |

| Fluorescent Sensors | High quantum yield, selective binding to analytes. | Functionalization with specific recognition units at the bromo position. |

| Functional Polymers | Desired optical and thermal properties. | Polymerization through the bromo substituent or other functional groups. |

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental work with computational modeling is a powerful strategy for accelerating research and gaining a deeper understanding of chemical systems. numberanalytics.com

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the reactivity, electronic properties, and spectroscopic signatures of this compound and its derivatives. researchgate.netbohrium.comnih.govtandfonline.com For example, DFT can help to elucidate the mechanisms of the catalytic, photochemical, and electrochemical reactions discussed above, providing insights that can guide the design of new experiments. rsc.orgacs.orgresearchgate.net Computational studies can also be used to screen potential catalyst systems or to predict the properties of new materials before they are synthesized. tandfonline.com

Reaction Mechanism Elucidation: By combining experimental data with computational modeling, it is possible to build a detailed picture of the reaction pathways involved in the transformations of this compound. acs.org This synergistic approach can help to identify key intermediates and transition states, providing a rational basis for optimizing reaction conditions and developing more efficient synthetic methods.

| Computational Method | Information Gained | Synergy with Experiment |

| Density Functional Theory (DFT) | Reaction energies, activation barriers, electronic properties. | Guiding the choice of reagents and reaction conditions; interpreting experimental results. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Understanding the behavior of molecules in solution and in the solid state. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems, such as enzyme-substrate interactions. | Designing new catalysts and understanding biological activity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-1,2-dimethoxynaphthalene, and how can purity be optimized?

- Methodology : Alkylation of dihydroxynaphthalene derivatives using alkyl bromides (e.g., methyl bromide) in polar aprotic solvents (DMF) with a base (K₂CO₃) at room temperature. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1) .

- Purity Optimization : Post-synthesis recrystallization from light petroleum or ethyl acetate removes impurities. Purity ≥96% is achievable, as demonstrated in similar brominated naphthalene derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : To confirm methoxy (-OCH₃) and bromine substitution patterns.

- HPLC : For assessing purity (>98% achievable, as in analogous compounds) .

- Mass Spectrometry (EI-MS) : To verify molecular weight (e.g., 267.21 g/mol for a tetramethyl derivative) .

Q. How is this compound utilized as an intermediate in organic synthesis?

- Applications :

- Cross-Coupling Reactions : Acts as a substrate in Suzuki or Heck couplings due to its bromine atom .

- Functionalization : Methoxy groups enable regioselective electrophilic substitutions (e.g., nitration, sulfonation) .

Advanced Research Questions

Q. What factors influence regioselectivity during bromination of dimethoxynaphthalene derivatives?

- Mechanistic Insights :

- Electron-Donating Groups : Methoxy groups direct bromination to para/ortho positions. Steric hindrance from methyl groups may alter selectivity .

- Reagent Choice : N-Bromosuccinimide (NBS) with AIBN in CCl₄ favors radical-mediated bromination, as seen in tetralin derivatives .

Q. How can contradictory data from cross-coupling reactions involving this compound be resolved?

- Troubleshooting :

- Catalyst Optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for sterically hindered substrates, improving yields in carbazole syntheses .

- Solvent Effects : Use toluene instead of 1,4-dioxane to enhance reaction efficiency .

Q. What electronic effects do methoxy and bromine groups impart on reactivity in metal-catalyzed reactions?

- Electronic Modulation :

- Methoxy Groups : Increase electron density, accelerating oxidative addition in Pd-catalyzed couplings.

- Bromine : Acts as a leaving group, facilitating transmetallation in Suzuki reactions. Comparative studies show higher reactivity vs. non-brominated analogs .

Q. How does this compound compare structurally and functionally to its derivatives?

- Comparative Analysis :

| Compound | Structural Features | Reactivity/Bioactivity |

|---|---|---|

| This compound | Br, two -OCH₃ groups | High cross-coupling efficiency |

| 6-Bromo-1,4-dimethylnaphthalene | Br, -CH₃ groups | Moderate antibacterial activity |

| Tetramethyl derivatives | Additional methyl groups | Enhanced thermal stability |

Safety and Handling

- Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact (S23/S26) .

- Waste Disposal : Follow EPA guidelines for halogenated organics.

Data Contradictions and Best Practices

- Example : Discrepancies in cross-coupling yields may arise from trace moisture. Ensure rigorous drying of solvents/substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products